Lipophilicity Contrast: LogP of 2‑Br/6‑F Benzylpiperazine Versus 2‑Cl/6‑F and 2‑Br/4‑F Regioisomers
The predicted octanol–water partition coefficient (LogP) of 1-[(2-bromo-6-fluorophenyl)methyl]piperazine is 1.99 . In contrast, the closely related 2‑chloro‑6‑fluoro regioisomer (CAS 215655‑20‑2) displays a higher LogP of 2.73 . This ΔLogP of –0.74 log units translates to an approximately 5.5‑fold lower lipophilicity for the bromo analog, which directly impacts aqueous solubility, permeability, and metabolic clearance. Additionally, the 4‑bromo‑2‑fluoro positional isomer (CAS 870703‑75‑6) is expected to exhibit an intermediate LogP approaching that of the 2‑Br/6‑F derivative, but its altered electronic push‑pull character can shift pKa and hydrogen‑bond acceptor strength, further differentiating its pharmacokinetic profile [1].
| Evidence Dimension | LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.99 (predicted) |
| Comparator Or Baseline | 1-(2-Chloro-6-fluorobenzyl)piperazine: LogP = 2.73 (Hit2Lead database); 1-(4-bromo-2-fluorobenzyl)piperazine: LogP ~2.0–2.2 (class-level estimate) |
| Quantified Difference | ΔLogP (Br vs. Cl analog) = –0.74; approximately 5.5-fold lower lipophilicity for the bromo compound |
| Conditions | In silico prediction (ALOGPS/consensus model); temperature not specified |
Why This Matters
Procurement teams targeting lead-like chemical space should prefer the bromo‑fluoro derivative over the chloro‑fluoro analog when lower lipophilicity is desired to improve solubility and reduce non‑specific binding, while retaining the halogen‑bonding capacity of the ortho‑bromine [1].
- [1] Wakabayashi, T.; Ohra, T. Patent WO2007031828A2 – Substituted piperazine derivatives as MTP inhibitors. 2007. https://patents.google.com/patent/WO2007031828A2/en View Source
